molecular formula C10H7FN2O3 B2574479 1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-00-8

1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2574479
CAS No.: 105686-00-8
M. Wt: 222.175
InChI Key: YMTOLLVEJJVJEI-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7FN2O3 and a molecular weight of 222.17 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an imidazolidine-2,4,5-trione core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 4-fluorobenzylamine with phosgene or its derivatives to form the corresponding isocyanate. This intermediate is then reacted with urea or its derivatives under controlled conditions to yield the final product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable tool in research and development .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-3-1-6(2-4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTOLLVEJJVJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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